molecular formula C8H16O B8458375 1-Butoxybut-2-ene CAS No. 56052-72-3

1-Butoxybut-2-ene

Cat. No. B8458375
CAS RN: 56052-72-3
M. Wt: 128.21 g/mol
InChI Key: DVSSQJKZHTWMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06166265

Procedure details

A glass autoclave was filled with 0.022 g of the catalyst HRuCl(CO)(PPh3)3, 0.031 g of triphenylphosphine, 0.005 g of decanoic acid, 3.18 g (24.8 mmol) of 1-butoxybut-2-ene, 1.83 g (24.8 mmol) of n-butanol and 2.2 g (122 mmol) of water and stirred for 16 hours under autogenous pressure at 155° C. The reaction mixture was analyzed by means of calibrated gas chromatography. At a conversion of 48%, n-butyraldehyde was obtained with a selectivity of 80%, 1-butoxybut-1-ene with a selectivity of 10% and 1,1-dibutoxybutane with a selectivity of 0.3%.
[Compound]
Name
HRuCl(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.022 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20](O)(=[O:30])[CH2:21][CH2:22][CH2:23]CCCCCC.[CH2:32]([O:36][CH2:37][CH:38]=[CH:39][CH3:40])[CH2:33][CH2:34][CH3:35].[CH2:41]([OH:45])[CH2:42][CH2:43][CH3:44].O>>[CH:20](=[O:30])[CH2:21][CH2:22][CH3:23].[CH2:37]([O:36][CH:32]=[CH:33][CH2:34][CH3:35])[CH2:38][CH2:39][CH3:40].[CH2:37]([O:36][CH:32]([O:45][CH2:41][CH2:42][CH2:43][CH3:44])[CH2:33][CH2:34][CH3:35])[CH2:38][CH2:39][CH3:40]

Inputs

Step One
Name
HRuCl(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.031 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.005 g
Type
reactant
Smiles
C(CCCCCCCCC)(=O)O
Name
Quantity
3.18 g
Type
reactant
Smiles
C(CCC)OCC=CC
Name
Quantity
1.83 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
2.2 g
Type
reactant
Smiles
O
Name
catalyst
Quantity
0.022 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours under autogenous pressure at 155° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCC)=O
Name
Type
product
Smiles
C(CCC)OC=CCC
Name
Type
product
Smiles
C(CCC)OC(CCC)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06166265

Procedure details

A glass autoclave was filled with 0.022 g of the catalyst HRuCl(CO)(PPh3)3, 0.031 g of triphenylphosphine, 0.005 g of decanoic acid, 3.18 g (24.8 mmol) of 1-butoxybut-2-ene, 1.83 g (24.8 mmol) of n-butanol and 2.2 g (122 mmol) of water and stirred for 16 hours under autogenous pressure at 155° C. The reaction mixture was analyzed by means of calibrated gas chromatography. At a conversion of 48%, n-butyraldehyde was obtained with a selectivity of 80%, 1-butoxybut-1-ene with a selectivity of 10% and 1,1-dibutoxybutane with a selectivity of 0.3%.
[Compound]
Name
HRuCl(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.022 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20](O)(=[O:30])[CH2:21][CH2:22][CH2:23]CCCCCC.[CH2:32]([O:36][CH2:37][CH:38]=[CH:39][CH3:40])[CH2:33][CH2:34][CH3:35].[CH2:41]([OH:45])[CH2:42][CH2:43][CH3:44].O>>[CH:20](=[O:30])[CH2:21][CH2:22][CH3:23].[CH2:37]([O:36][CH:32]=[CH:33][CH2:34][CH3:35])[CH2:38][CH2:39][CH3:40].[CH2:37]([O:36][CH:32]([O:45][CH2:41][CH2:42][CH2:43][CH3:44])[CH2:33][CH2:34][CH3:35])[CH2:38][CH2:39][CH3:40]

Inputs

Step One
Name
HRuCl(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.031 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.005 g
Type
reactant
Smiles
C(CCCCCCCCC)(=O)O
Name
Quantity
3.18 g
Type
reactant
Smiles
C(CCC)OCC=CC
Name
Quantity
1.83 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
2.2 g
Type
reactant
Smiles
O
Name
catalyst
Quantity
0.022 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours under autogenous pressure at 155° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCC)=O
Name
Type
product
Smiles
C(CCC)OC=CCC
Name
Type
product
Smiles
C(CCC)OC(CCC)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.